6,8-Difluorochroman-3-amine

Description

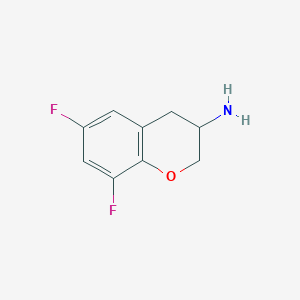

6,8-Difluorochroman-3-amine (CAS: 677773-54-5) is a fluorinated chroman derivative characterized by a benzopyran (chromane) backbone substituted with fluorine atoms at positions 6 and 8 and an amine group at position 3. Its molecular formula is C₉H₉F₂NO, with a molecular weight of 185.17 g/mol and a purity of 98% in commercial samples . The compound’s stereochemistry is noted as the (R)-enantiomer, which may influence its biological activity and binding properties.

Properties

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1,3,7H,2,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESORRKVRNORPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluorochroman-3-amine typically involves the use of fluorinated precursors and amination reactions. One effective method includes the use of nucleophilic substitution reactions where fluorinated chroman derivatives are reacted with amine sources under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluorochroman-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions include various fluorinated amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

6,8-Difluorochroman-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 6,8-Difluorochroman-3-amine involves its interaction with specific molecular targets. For instance, if used as a drug, it may interact with enzymes or receptors, leading to a biological response. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes.

Comparison with Similar Compounds

Table 1: Key Attributes of this compound and Analogous Compounds

Key Differences and Implications

Halogenation and Electronic Effects

- 6,8-Dichloro-N-methylchromane-3-amine (CAS: 885271-44-3) replaces fluorine with chlorine at positions 6 and 6. The addition of an N-methyl group may further alter pharmacokinetics by reducing polarity .

- 6,8-Difluoro-1,2,3,4-tetrahydroquinoline features a quinoline ring system instead of chroman.

Substituent Position and Stereochemistry

- (S)-6,7-Difluorochroman-4-amine (CAS: 1213126-25-0) differs in both fluorine positions (6,7 vs. 6,8) and the amine’s location (4 vs. 3). These changes alter the molecule’s dipole moment and steric profile, which may affect solubility and target engagement. The (S)-enantiomer’s stereochemistry could lead to divergent biological activity compared to the (R)-form of this compound .

Commercial and Regulatory Status

- This compound is discontinued, limiting its use in current research , whereas 6,8-Difluoro-1,2,3,4-tetrahydroquinoline remains available from six suppliers, suggesting broader industrial interest . The dichloro analog (CAS: 885271-44-3) is listed with full regulatory compliance data, including GHS hazard classifications, which are absent for the difluoro variants .

Research and Application Trends

- Fluorinated Chromans : Fluorine’s electron-withdrawing effects enhance metabolic stability and bioavailability, making this compound a candidate for CNS drug development. However, its discontinued status suggests challenges in synthesis or efficacy .

- Quinoline Analogs: The quinoline derivative’s nitrogen-rich structure may favor interactions with enzymes like kinases or GPCRs, common targets in oncology and neurology .

- Positional Isomerism: The 6,7-difluoro isomer (CAS: 1213126-25-0) demonstrates how minor positional changes can redirect research focus; its availability from 13 suppliers indicates exploratory demand in niche applications .

Biological Activity

6,8-Difluorochroman-3-amine is a fluorinated derivative of chroman that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound features two fluorine atoms at the 6 and 8 positions and an amine group at the 3 position, which significantly alters its chemical properties, enhancing its interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its unique biological activity, making it a subject of various pharmacological studies.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it is believed to modulate enzyme activity or receptor binding, leading to biological responses that may include:

- Inhibition of specific enzymes : This can affect metabolic pathways related to diseases.

- Receptor modulation : Interaction with neurotransmitter receptors may influence neurological functions.

Biological Activity

Research has indicated that this compound exhibits several biological activities, which can be categorized as follows:

- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals.

- Anticancer Properties : Analogues have been evaluated for their ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative diseases by modulating pathways related to neuronal health.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and notable properties of compounds related to this compound:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| Chroman | Basic chroman structure | Antioxidant properties |

| 6-Fluorochroman | Fluorine at position 6 | Potential antidepressant activity |

| 8-Fluorochroman | Fluorine at position 8 | Enhanced lipophilicity |

| 3-Aminochroman | Amino group at position 3 | Anticancer activity |

| This compound | Fluorination at positions 6 & 8; amine at position 3 | Enhanced biological activity |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that derivatives similar to this compound effectively inhibited SIRT2, an enzyme linked to aging and neurodegenerative disorders. The most potent compounds exhibited low micromolar inhibitory concentrations .

- Therapeutic Applications : Research has explored the potential of this compound in treating various conditions such as anxiety disorders, migraines, cardiovascular disorders, and hypertension. The mechanism involves modulation of neurotransmitter systems that are critical in these pathologies .

- Synthesis and Characterization : Various synthetic routes have been developed for producing this compound, often involving multi-step processes that enhance yield and purity. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.